3-fluoro-2-(oxetan-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated heterocyclic compound that combines the structural features of both pyridine and oxetane. The presence of a fluorine atom and an oxetane ring in its structure imparts unique chemical and physical properties, making it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
3-Fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated pyridine derivative . Fluorinated pyridines have been used as molecular scaffolds for active pharmaceutical ingredients (APIs) and substrates for synthetic chemistry . .
Mode of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various compounds with biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-(oxetan-3-yloxy)pyridine typically involves the introduction of a fluorine atom into a pyridine ring and the formation of an oxetane ring. One common method is the nucleophilic substitution reaction of 3-hydroxy-2-fluoropyridine with an oxetane derivative under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyridine ring or the oxetane ring.
Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH) in DMF.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Ring-opening reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine or oxetane derivatives.
Ring-opening reactions: Linear compounds with functional groups derived from the oxetane ring.
Scientific Research Applications
3-fluoro-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: Its fluorinated and heterocyclic nature can be exploited in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, especially in the field of heterocyclic chemistry.
Biological Research: It can be used as a probe or ligand in studying biological systems, particularly those involving fluorinated compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-(oxetan-3-yloxy)pyridine
- 3-fluoro-4-(oxetan-3-yloxy)pyridine
- 2,3-difluoropyridine
- 3-fluoropyridine
Uniqueness
3-fluoro-2-(oxetan-3-yloxy)pyridine is unique due to the specific positioning of the fluorine atom and the oxetane ring, which imparts distinct chemical and physical properties. Compared to other fluorinated pyridines, it offers a different balance of reactivity and stability, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-fluoro-2-(oxetan-3-yloxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVLQDXYIOOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.